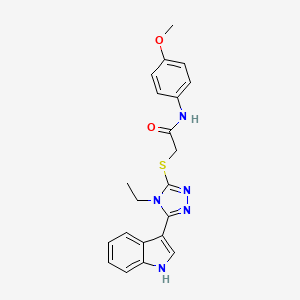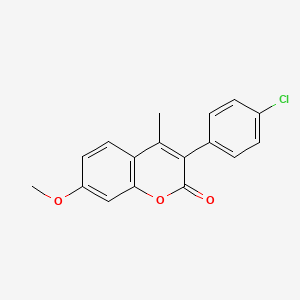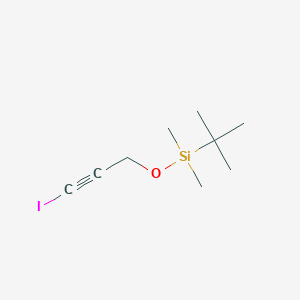![molecular formula C13H18N4OS B2356989 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol CAS No. 186956-55-8](/img/structure/B2356989.png)
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as AMPT or 4-amino-1,2,4-triazole-3-thiol and is a member of the triazole family of compounds. The purpose of
Scientific Research Applications
AMPT has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of the enzyme cytochrome P450. AMPT has been shown to be a potent inhibitor of this enzyme, which plays a critical role in drug metabolism. By inhibiting cytochrome P450, researchers can gain a better understanding of the metabolic pathways of various drugs and their interactions with other compounds.
Mechanism of Action
The mechanism of action of AMPT is related to its inhibition of cytochrome P450. This enzyme is responsible for the metabolism of a wide range of compounds, including drugs, toxins, and endogenous substances. By inhibiting cytochrome P450, AMPT can alter the metabolism of these compounds, leading to changes in their bioavailability, toxicity, and efficacy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPT are related to its inhibition of cytochrome P450. This enzyme plays a critical role in drug metabolism, and inhibition of this enzyme can alter the pharmacokinetics of various drugs. Additionally, AMPT has been shown to have antioxidant properties, which may be related to its thiol group.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using AMPT in lab experiments is its potent inhibition of cytochrome P450. This can be useful for studying the metabolism of various drugs and their interactions with other compounds. Additionally, AMPT has been shown to have antioxidant properties, which may be useful in studies of oxidative stress. However, one of the limitations of using AMPT is its potential for off-target effects. As with any inhibitor, there is a risk of unintended effects on other enzymes or metabolic pathways.
Future Directions
There are several potential future directions for research on AMPT. One area of interest is the development of more potent and selective inhibitors of cytochrome P450. Additionally, there is interest in exploring the antioxidant properties of AMPT and its potential for use in studies of oxidative stress. Finally, there is potential for the use of AMPT in the development of new drugs, particularly those that interact with cytochrome P450.
Synthesis Methods
The synthesis of AMPT involves the reaction of 5-methyl-2-(propan-2-yl)phenol with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with hydrazine hydrate to form the 4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol compound. The overall yield of this reaction is approximately 50%.
properties
IUPAC Name |
4-amino-3-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8(2)10-5-4-9(3)6-11(10)18-7-12-15-16-13(19)17(12)14/h4-6,8H,7,14H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGFDVVUIRTIRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2356914.png)


![4-(4-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356918.png)
![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)